10H-Phenothiazine, 10-(cycloheptylcarbonyl)-
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Overview
Description
10H-Phenothiazine, 10-(cycloheptylcarbonyl)-: is a derivative of phenothiazine, a well-known heterocyclic compound with a wide range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cycloheptylcarbonyl group attached to the nitrogen atom of the phenothiazine core, which imparts unique chemical and physical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- typically involves the reaction of phenothiazine with cycloheptanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens, nitric acid, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Chemistry: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties .
Biology: In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. Its ability to undergo redox reactions makes it useful in investigating cellular redox states .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors. It is being investigated for its use in treating neurological disorders and as an anti-inflammatory agent .
Industry: In the industrial sector, 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is used as a stabilizer in the production of polymers and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Comparison with Similar Compounds
Phenothiazine: The parent compound, widely used in various applications.
10H-Phenothiazine, 10-(cyclohexylcarbonyl)-: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
10H-Phenothiazine, 10-(cyclopentylcarbonyl)-: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is unique due to the presence of the cycloheptylcarbonyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
828266-41-7 |
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Molecular Formula |
C20H21NOS |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
cycloheptyl(phenothiazin-10-yl)methanone |
InChI |
InChI=1S/C20H21NOS/c22-20(15-9-3-1-2-4-10-15)21-16-11-5-7-13-18(16)23-19-14-8-6-12-17(19)21/h5-8,11-15H,1-4,9-10H2 |
InChI Key |
UAJPYGGOEGMMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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